molecular formula C11H10F3NO3 B8364875 6-Cyclopropylmethoxy-5-trifluoromethyl-pyridine-2-carboxylic acid

6-Cyclopropylmethoxy-5-trifluoromethyl-pyridine-2-carboxylic acid

Cat. No. B8364875
M. Wt: 261.20 g/mol
InChI Key: QTCDADRQDAKJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropylmethoxy-5-trifluoromethyl-pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H10F3NO3 and its molecular weight is 261.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Cyclopropylmethoxy-5-trifluoromethyl-pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyclopropylmethoxy-5-trifluoromethyl-pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Cyclopropylmethoxy-5-trifluoromethyl-pyridine-2-carboxylic acid

Molecular Formula

C11H10F3NO3

Molecular Weight

261.20 g/mol

IUPAC Name

6-(cyclopropylmethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H10F3NO3/c12-11(13,14)7-3-4-8(10(16)17)15-9(7)18-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,16,17)

InChI Key

QTCDADRQDAKJDU-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (1.1 g, 31.4 mmol) was added in portions to cyclopropylmethanol (20 mL) and the mixture was stirred at room temperature for 0.5 hours. 6-Chloro-5-(trifluoromethyl)-pyridine-2-carboxylic acid methyl ester (1.5 g, 6.3 mmol) was added and the resulting solution was stirred at 80° C. for 1 h. Water (20 mL) was added; the solution was acidified with 6 N hydrochloric acid and then concentrated to give a residue which was partitioned between water (30 mL) and ethyl acetate (20 mL). The aqueous solution was extracted with ethyl acetate (2×20 mL) and the combined organic phase was washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered and concentrated to give the crude target compound. The crude target compound was purified by column chromatography (silica gel, 10 g, 15% ethyl acetate in petroleum ether) to give the title compound (1.4 g, 85%) as white solid; MS (EI): m/e=262.0 [M+H]+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
85%

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